Kira6

Description

Structure

3D Structure

Properties

IUPAC Name |

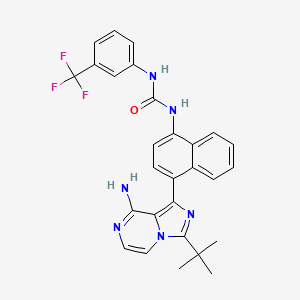

1-[4-(8-amino-3-tert-butylimidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F3N6O/c1-27(2,3)25-36-22(23-24(32)33-13-14-37(23)25)20-11-12-21(19-10-5-4-9-18(19)20)35-26(38)34-17-8-6-7-16(15-17)28(29,30)31/h4-15H,1-3H3,(H2,32,33)(H2,34,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHQEAFAESMMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C4=CC=CC=C43)NC(=O)NC5=CC=CC(=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1589527-65-0 | |

| Record name | 3-(4-{8-amino-3-tert-butylimidazo[1,5-a]pyrazin-1-yl}naphthalen-1-yl)-1-[3-(trifluoromethyl)phenyl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Kira6 as an IRE1α RNase Attenuator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unfolded protein response (UPR) is a critical cellular stress response pathway that maintains endoplasmic reticulum (ER) homeostasis. A key sensor and effector of the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. Dysregulation of IRE1α signaling is implicated in a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer, making it an attractive therapeutic target. Kira6 is a potent and specific small molecule inhibitor of IRE1α. It acts as an ATP-competitive kinase inhibiting RNase attenuator (KIRA), allosterically inhibiting the RNase activity of IRE1α by preventing its oligomerization. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and a discussion of its therapeutic potential and off-target profile.

Introduction to the Unfolded Protein Response and IRE1α

The endoplasmic reticulum (ER) is a central organelle responsible for the folding and modification of a significant portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress.[1] To counteract this, cells activate the unfolded protein response (UPR), a complex signaling network aimed at restoring proteostasis.[1][2]

The UPR is mediated by three main ER-resident transmembrane proteins: IRE1α, PERK (protein kinase RNA-like ER kinase), and ATF6 (activating transcription factor 6).[3][4] IRE1α is the most evolutionarily conserved of these sensors.[5] Upon ER stress, the ER luminal domain of IRE1α senses the accumulation of unfolded proteins, leading to its oligomerization and trans-autophosphorylation of its cytosolic kinase domain.[6][7] This phosphorylation event allosterically activates its C-terminal RNase domain.[8]

The activated IRE1α RNase has two main functions:

-

XBP1 mRNA Splicing: IRE1α unconventionally splices a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1). This frameshift results in the translation of a potent transcription factor, XBP1s, which upregulates the expression of genes involved in ER-associated degradation (ERAD), protein folding, and quality control.

-

Regulated IRE1-Dependent Decay (RIDD): Under conditions of prolonged or severe ER stress, the RNase activity of IRE1α can also degrade a subset of mRNAs localized to the ER, a process known as RIDD.[4] This is thought to reduce the protein load on the ER but can also contribute to apoptosis.[9]

The dual nature of IRE1α signaling, promoting both cell survival and death, makes it a critical node in determining cell fate under ER stress.

This compound: A Potent IRE1α RNase Attenuator

This compound is an ATP-competitive IRE1α kinase inhibiting RNase attenuator (KIRA) that allosterically inhibits the RNase activity of IRE1α.[5][10] By binding to the ATP-binding pocket of the kinase domain, this compound prevents the trans-autophosphorylation and subsequent oligomerization required for RNase activation.[10][11] This mechanism of action effectively attenuates the downstream signaling from IRE1α, including both XBP1 splicing and RIDD activity.

Quantitative Data on this compound Activity

The following tables summarize the currently available quantitative data on the biological activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference(s) |

| IRE1α Kinase | Cell-free kinase assay | 0.6 µM | [11][12] |

| IRE1α RNase (XBP1 cleavage) | In vitro cleavage assay | ~0.3 µM | [11] |

| IRE1α RNase (Ins2 cleavage) | In vitro cleavage assay | Lower than XBP1 cleavage | [11] |

| p38 Kinase | Cell-free kinase assay | ~1 µM | [10] |

| KIT Kinase | Direct binding assay (Kd) | 10.8 ± 2.9 µM | [13] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effect | Concentration | Reference(s) |

| INS-1 | IRE1α autophosphorylation | Inhibition | Dose-dependent | [12] |

| INS-1 | XBP1 mRNA splicing (Thapsigargin-induced) | Inhibition | Dose-dependent | [12] |

| HMC-1.1 (KIT-dependent) | Cell Viability | Compromised | Low nM range | [3] |

| HMC-1.1 | KIT phosphorylation | Reduction | 10-1000 nM | [3] |

| MM6 | Cys-LT Production (LPS/fMLP-induced) | IC50 = 89 nM | 89 nM | [10] |

| MM6 | Cys-LT Production (Thapsigargin-induced) | IC50 = 112 nM | 112 nM | [10] |

| A375 | CXCL8 Production (Methotrexate-induced) | Inhibition | 1 µM | [14] |

Table 3: In Vivo Efficacy and Pharmacokinetics of this compound

| Animal Model | Condition | Dosing | Key Findings | Reference(s) |

| Rat Model | ER Stress-Induced Retinal Degeneration | 20 µg/ml (intravitreal) | Preserved photoreceptor functional viability | [5] |

| Akita Diabetic Mice | Type 1 Diabetes | 5 mg/kg (i.p.) | Preserved pancreatic β-cells, increased insulin, reduced hyperglycemia | [5] |

| BALB/c Mice | Pharmacokinetics | 10 mg/kg (i.p.) | Cmax: 3.3 µM, T1/2: 3.90 hours, AUC0-24h: 14.3 µM*h | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

IRE1α In Vitro Kinase Assay

This assay measures the ability of this compound to inhibit the kinase activity of IRE1α.

Materials:

-

Recombinant human IRE1α (cytoplasmic domain)

-

This compound

-

ATP (γ-32P-ATP or ADP-Glo™ Kinase Assay kit from Promega)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific IRE1α substrate)

-

96-well plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer.

-

In a 96-well plate, add the recombinant IRE1α enzyme to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP (containing a tracer amount of γ-32P-ATP or as per the ADP-Glo™ kit instructions).

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose paper. For the ADP-Glo™ assay, follow the manufacturer's protocol for adding the ADP-Glo™ reagent and kinase detection reagent.

-

Quantify the kinase activity. For radiometric assays, wash the phosphocellulose paper to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

XBP1 Splicing Assay

This assay determines the effect of this compound on IRE1α-mediated splicing of XBP1 mRNA in cells.

Materials:

-

Cell line of interest (e.g., HEK293T, HeLa, INS-1)

-

ER stress inducer (e.g., Tunicamycin or Thapsigargin)

-

This compound

-

Cell culture medium and supplements

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers specific for both unspliced and spliced forms of XBP1

-

Taq polymerase and PCR reagents

-

Agarose gel electrophoresis system

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Induce ER stress by adding Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-500 nM) to the cell culture medium and incubate for a further period (e.g., 4-8 hours).

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced and spliced forms.

-

Analyze the PCR products by agarose gel electrophoresis. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band (26 bp difference).

-

Visualize the bands using a DNA stain and quantify the band intensities using densitometry software (e.g., ImageJ). The ratio of spliced to unspliced XBP1 can be calculated to determine the extent of splicing inhibition by this compound.

Cell Viability Assay

This assay assesses the cytoprotective effect of this compound under ER stress conditions.

Materials:

-

Cell line of interest

-

ER stress inducer (e.g., Tunicamycin or Thapsigargin)

-

This compound

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., MTT, MTS (CellTiter 96® AQueous One Solution), or a reagent based on ATP content (CellTiter-Glo®))

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

After a short pre-incubation with this compound (e.g., 1 hour), add the ER stress-inducing agent to the wells.

-

Incubate the plate for a prolonged period (e.g., 24-72 hours) to allow for the induction of cell death.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control and plot the results to determine the protective effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

References

- 1. The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological Inhibition of Inositol-Requiring Enzyme 1α RNase Activity Protects Pancreatic Beta Cell and Improves Diabetic Condition in Insulin Mutation-Induced Diabetes [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. KCGSv2.0 Data — SGC-UNC [sgc-unc.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting ABL-IRE1α signaling spares ER-stressed pancreatic β-cells to reverse autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New insights into the roles of CHOP-induced apoptosis in ER stress [ouci.dntb.gov.ua]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Kinase Photoaffinity Labeling Reveals Low Selectivity Profile of the IRE1 Targeting Imidazopyrazine-Based this compound Inhibitor [acs.figshare.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. biorxiv.org [biorxiv.org]

The Role of Kira6 in the Unfolded Protein Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Unfolded Protein Response (UPR) is a critical cellular signaling network that maintains protein homeostasis within the endoplasmic reticulum (ER). The accumulation of misfolded or unfolded proteins in the ER lumen triggers this adaptive response through three primary sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[1][2][3] IRE1α, the most conserved of these sensors, possesses both a kinase and an endoribonuclease (RNase) domain, making it a key regulator of the UPR.[4][5] Upon activation by ER stress, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation.[1][6][7]

Kira6 is a small molecule inhibitor that has garnered significant interest for its role in modulating the UPR. This technical guide provides an in-depth overview of this compound, its mechanism of action, its utility in studying the UPR, and detailed experimental protocols for its application.

This compound: Mechanism of Action and Specificity

This compound is characterized as a potent, ATP-competitive, and reversible inhibitor of the IRE1α kinase domain.[8][9] It is classified as a Type II kinase inhibitor, meaning it binds to and stabilizes the inactive conformation of the kinase.[9] This allosteric inhibition of the kinase domain prevents the autophosphorylation and subsequent oligomerization of IRE1α, which in turn attenuates its RNase activity.[8][10] This ultimately leads to a reduction in XBP1 mRNA splicing.[10][11]

While initially considered a highly selective inhibitor of IRE1α, recent studies have revealed that this compound possesses a more promiscuous binding profile, interacting with various other kinases and nucleotide-binding proteins.[12][13][14] This is a critical consideration for researchers, and appropriate controls should be implemented to account for potential off-target effects. For instance, studies have shown that some of the anti-inflammatory effects of this compound are independent of IRE1α and may be mediated through targets like HSP60.[14][15] Furthermore, this compound has been shown to inhibit the tyrosine kinase KIT at nanomolar concentrations.[16][17]

Quantitative Data for this compound

The following tables summarize key quantitative data for this compound, providing a quick reference for experimental design.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species/System | Reference(s) |

| IC50 (IRE1α Kinase Activity) | 0.6 µM (600 nM) | Cell-free | [4][8][9][10][18] |

| IC50 (XBP1 Splicing) | ~2 µM | INS-1 cells | [9] |

| IC50 (Ins1 mRNA Degradation) | 0.5 µM | INS-1 cells | [9] |

| Kd (KIT binding) | 10.8 µM | Direct binding assay | [16][18] |

Table 2: In Vivo Data and Pharmacokinetics of this compound

| Parameter | Value | Species/Model | Reference(s) |

| Dosage (Systemic) | 5 mg/kg | Akita diabetic mice | [8][18] |

| Dosage (Intraperitoneal) | 10 mg/kg | BALB/c mice | [10] |

| Cmax | 3.3 µM | BALB/c mice (10 mg/kg, i.p.) | [10] |

| T1/2 (Half-life) | 3.90 hours | BALB/c mice (10 mg/kg, i.p.) | [9][10] |

| AUC (0-24h) | 14.3 µM*h | BALB/c mice (10 mg/kg, i.p.) | [10] |

| Clearance | 22.4 mL/min/kg | BALB/c mice (10 mg/kg, i.p.) | [9][10] |

Signaling Pathways

The following diagrams illustrate the Unfolded Protein Response pathway with a focus on IRE1α and the mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and the Unfolded Protein Response.

Induction of ER Stress in Cell Culture

A common method to induce ER stress in vitro is through the use of chemical inducers such as thapsigargin or tunicamycin.

-

Materials:

-

Cell line of interest (e.g., HeLa, HEK293T, INS-1)

-

Complete cell culture medium

-

Thapsigargin (TG) stock solution (e.g., 1 mM in DMSO)

-

Tunicamycin (TM) stock solution (e.g., 10 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

-

-

Protocol:

-

Seed cells in culture plates and allow them to adhere and reach 70-80% confluency.

-

Prepare working solutions of TG or TM in complete cell culture medium. A typical final concentration for TG is 100-300 nM, and for TM is 1-5 µg/mL.[4][6]

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the medium containing the ER stress inducer to the cells.

-

Incubate the cells for the desired time period (e.g., 4-24 hours), depending on the downstream application.

-

For experiments involving this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 0.5-10 µM) for 1-2 hours before adding the ER stress inducer.

-

XBP1 mRNA Splicing Assay by RT-qPCR

This assay quantitatively measures the level of spliced XBP1 (XBP1s) mRNA as an indicator of IRE1α RNase activity.

-

Materials:

-

Treated and untreated cell pellets

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR instrument

-

SYBR Green or TaqMan qPCR master mix

-

Primers specific for spliced XBP1 (XBP1s) and a housekeeping gene (e.g., GAPDH, ACTB). It is crucial to design primers that specifically amplify the spliced form.[19][20]

-

-

Protocol:

-

Harvest cells and extract total RNA according to the manufacturer's protocol of the chosen kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

Set up the qPCR reaction with primers for XBP1s and the housekeeping gene.

-

Perform the qPCR reaction using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative expression of XBP1s mRNA, normalized to the housekeeping gene.

-

Immunoblotting for Phosphorylated IRE1α

This protocol allows for the detection of the activated, phosphorylated form of IRE1α.

-

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies)[18]

-

Primary antibody against phospho-IRE1α (e.g., anti-phospho-IRE1α Ser724)

-

Primary antibody against total IRE1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Protocol:

-

Lyse cells in supplemented RIPA buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-IRE1α antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed for total IRE1α or a housekeeping protein like β-actin.

-

Kinase Selectivity Profiling

To assess the selectivity of this compound or other inhibitors, a kinase panel screening is recommended.

-

Workflow:

-

Initial Single-Dose Screening: The inhibitor is tested at a single, relatively high concentration (e.g., 1 or 10 µM) against a large panel of kinases.

-

Hit Identification: Kinases that show significant inhibition (e.g., >70%) are identified as potential off-targets.

-

Dose-Response (IC50) Determination: For the identified hits, a full dose-response curve is generated to determine the IC50 value for each kinase. This provides a quantitative measure of the inhibitor's potency against off-targets.

-

Various commercial services offer kinase profiling assays.

-

Conclusion

References

- 1. Endoplasmic reticulum stress induced by tunicamycin and thapsigargin protects against transient ischemic brain injury: Involvement of PARK2-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www2.nau.edu [www2.nau.edu]

- 3. The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Bioluminescent reporter assay for monitoring ER stress in human beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. A Molecular Mechanism for Turning Off IRE1α Signaling during Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phospho-IRE1a (Ser726) Polyclonal Antibody (BS-4308R) [thermofisher.com]

- 16. Phosphorylation of IRE1 at S729 regulates RIDD in B cells and antibody production after immunization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Five Tips to Successful Western Blot of phospho-IRE1 alpha (Ser724): Novus Biologicals [novusbio.com]

- 19. researchgate.net [researchgate.net]

- 20. embopress.org [embopress.org]

Kira6's impact on XBP1 splicing

An In-depth Technical Guide on the Impact of Kira6 on XBP1 Splicing

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a potent small-molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α). As a central mediator of the unfolded protein response (UPR), the IRE1α-XBP1 signaling pathway is a critical regulator of cellular homeostasis and is implicated in a variety of diseases, including metabolic disorders, inflammatory conditions, and cancer. This compound targets the ATP-binding site of the IRE1α kinase domain, allosterically inhibiting its endoribonuclease (RNase) activity and consequently blocking the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This guide details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines relevant experimental protocols, and discusses its broader impact on cellular signaling, including known off-target effects.

Introduction to the IRE1α-XBP1 Pathway

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Perturbations in ER homeostasis lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the unfolded protein response (UPR). The UPR is mediated by three ER-resident transmembrane sensors: IRE1α, PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6)[1][2].

The IRE1α pathway is the most conserved branch of the UPR from yeast to humans[1]. Upon ER stress, IRE1α oligomerizes and autophosphorylates, which activates its cytosolic RNase domain[3][4]. The primary substrate for this RNase activity is the mRNA encoding XBP1[1][5]. IRE1α excises a 26-nucleotide intron from the unspliced XBP1 (XBP1u) mRNA, leading to a frameshift that generates the potent transcription factor, spliced XBP1 (XBP1s)[1]. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in ER-associated degradation (ERAD), protein folding, and quality control, thereby helping to restore ER homeostasis[1][5]. However, under conditions of severe or prolonged ER stress, sustained IRE1α activity can lead to apoptosis[3].

This compound: A Potent Inhibitor of IRE1α

This compound is a cell-permeable imidazopyrazinyl-naphthalenyl-phenylurea based compound that acts as a potent and selective ATP-competitive inhibitor of IRE1α[6]. It is classified as a type II kinase inhibitor, meaning it binds to the inactive conformation of the IRE1α kinase domain[6][7]. This binding stabilizes the inactive state, preventing the conformational changes necessary for oligomerization and subsequent activation of the RNase domain[3][6]. By allosterically inhibiting the RNase activity, this compound effectively blocks the splicing of XBP1 mRNA[3][7].

Mechanism of Action of this compound

The mechanism by which this compound inhibits XBP1 splicing can be visualized as a multi-step process.

Quantitative Data on this compound Activity

The efficacy of this compound in inhibiting IRE1α activity and XBP1 splicing has been quantified in various studies. The following table summarizes key inhibitory concentrations (IC50).

| Parameter | Cell Line/System | IC50 Value | Reference |

| IRE1α Kinase Activity | In vitro kinase assay | 0.6 µM | [6][7] |

| XBP1 mRNA Splicing | Rat Insulinoma (INS-1) cells | 2 µM | [6] |

| Ins1 mRNA Degradation | Rat Insulinoma (INS-1) cells | 0.5 µM | [6] |

Experimental Protocols

XBP1 Splicing Assay

A common method to assess the impact of this compound on IRE1α activity is to measure the level of XBP1 mRNA splicing. This is typically achieved through reverse transcription polymerase chain reaction (RT-PCR).

Objective: To determine the ratio of spliced (XBP1s) to unspliced (XBP1u) XBP1 mRNA in cells treated with an ER stress inducer in the presence or absence of this compound.

Materials:

-

Cell line of interest (e.g., INS-1, HEK293T, A375)

-

Cell culture medium and supplements

-

ER stress inducer (e.g., Tunicamycin, Thapsigargin, DTT)

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

PCR reagents (Taq polymerase, dNTPs, buffer)

-

Primers specific for both spliced and unspliced XBP1

-

Agarose gel electrophoresis system

-

Gel documentation system

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate. Allow cells to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour)[6].

-

Induce ER stress by adding an ER stress-inducing agent (e.g., Tunicamycin at 0.5 µg/mL) for a defined period (e.g., 8 hours)[6].

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both XBP1s and XBP1u in the same reaction.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel. The XBP1u and XBP1s amplicons will appear as distinct bands of different sizes.

-

Analysis: Visualize and quantify the intensity of the bands corresponding to XBP1u and XBP1s. The percentage of XBP1 splicing can be calculated as a ratio of the spliced form to the total (spliced + unspliced).

Signaling Pathways and Off-Target Effects

While this compound is a potent inhibitor of the IRE1α-XBP1 pathway, it is crucial for researchers to consider its broader effects on cellular signaling, including potential off-target interactions.

The UPR Signaling Network

This compound's primary effect is on the IRE1α branch of the UPR. However, the UPR is a complex network with two other major branches initiated by PERK and ATF6. These pathways can be co-activated with IRE1α under ER stress and may be indirectly affected by the inhibition of one branch.

Known Off-Target Effects of this compound

Recent studies have revealed that this compound can exert effects independent of its action on IRE1α. This is a critical consideration for interpreting experimental results.

-

HSP60 Inhibition: Research has identified the cytosolic heat shock protein 60 (HSP60) as an off-target of this compound[9][10][11]. This interaction appears to be responsible for some of the anti-inflammatory effects of this compound, which were previously attributed solely to IRE1α inhibition[9][10][11].

-

Broad Kinase Selectivity: While initially reported to be highly selective for IRE1α, subsequent studies using photoaffinity-based probes have suggested that this compound may interact with a broader range of nucleotide-binding proteins, not limited to kinases[12].

These findings urge caution in ascribing all observed effects of this compound solely to the inhibition of the IRE1α-XBP1 pathway. Researchers should consider validating key findings using complementary approaches, such as genetic knockdown or knockout of IRE1α.

Conclusion

This compound is a valuable tool for investigating the roles of the IRE1α-XBP1 pathway in health and disease. Its potent and specific inhibition of XBP1 splicing allows for the targeted modulation of this key UPR branch. However, a thorough understanding of its mechanism, coupled with an awareness of its potential off-target effects, is essential for the accurate interpretation of experimental data. This guide provides a foundational understanding for researchers and drug development professionals seeking to utilize this compound in their work.

References

- 1. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound ≥95% (HPLC), IRE1α-selective type II kinase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1α kinase inhibitor this compound through HSP60 targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Chemical Architecture and Functional Landscape of Kira6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kira6, a potent and selective small-molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) kinase, has emerged as a critical tool for dissecting the complexities of the Unfolded Protein Response (UPR) and as a potential therapeutic agent in diseases characterized by endoplasmic reticulum (ER) stress. This technical guide provides an in-depth exploration of the chemical structure of this compound, its mechanism of action, and its impact on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Chemical Identity and Properties of this compound

This compound, also known as IRE1 Inhibitor IV or IRE1α Kinase Inhibiting RNase Attenuator 6, is a cell-permeable imidazopyrazine-based compound.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(4-(8-Amino-3-tert-butylimidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea | [3] |

| Molecular Formula | C₂₈H₂₅F₃N₆O | [1][4] |

| Molecular Weight | 518.53 g/mol | [1][2] |

| CAS Number | 1589527-65-0 | [1][4] |

| Appearance | Off-white to brown powder | [1][2] |

| Solubility | DMSO: ≥ 6 mg/mL | [5] |

| SMILES | FC(F)(F)c1cc(ccc1)NC(=O)Nc2c3c(c(cc2)c4nc([n]5c4c(ncc5)N)C(C)(C)C)cccc3 | [1][2] |

| InChI Key | NOHQEAFAESMMDX-UHFFFAOYSA-N | [1][3] |

Mechanism of Action: Targeting the IRE1α Kinase

This compound functions as a potent, ATP-competitive, and reversible inhibitor of the IRE1α kinase domain.[1][5] By binding to the ATP-binding pocket of IRE1α, this compound stabilizes the kinase in an inactive conformation, thereby allosterically inhibiting its endoribonuclease (RNase) activity.[6][7] This inhibition of the RNase function is central to its modulatory effects on the UPR.

Impact on the Unfolded Protein Response (UPR)

The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the ER. IRE1α is a key sensor and transducer in this pathway. Upon activation, IRE1α oligomerizes and autophosphorylates, leading to the activation of its RNase domain. This RNase activity initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.

This compound, by inhibiting IRE1α kinase and subsequent RNase activity, prevents the splicing of XBP1 mRNA.[5][8] This leads to a reduction in the levels of XBP1s and the downstream transcriptional response.

Off-Target Effects

It is crucial for researchers to be aware of the off-target effects of this compound. Studies have shown that this compound can also inhibit the p38 and ERK signaling pathways, independent of its effect on IRE1α.[4] Furthermore, this compound has been found to bind to the heat shock protein 60 (HSP60). These off-target activities should be considered when interpreting experimental results.

Quantitative Data

The inhibitory activity of this compound against various kinases is summarized below.

| Target Kinase | IC₅₀ | Reference |

| IRE1α | 0.6 µM | [6][7] |

| p38 | ~1 µM | [4] |

| ERK1/2 | No significant inhibition | [4] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

IRE1α Kinase Activity Assay (Autophosphorylation)

This protocol assesses the ability of this compound to inhibit the autophosphorylation of IRE1α.

Materials:

-

Recombinant human IRE1α protein

-

Kinase assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP

-

This compound (various concentrations)

-

DMSO (vehicle control)

-

SDS-PAGE gels and buffers

-

Anti-phospho-IRE1α antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

Procedure:

-

Prepare a reaction mixture containing recombinant IRE1α in kinase assay buffer.

-

Add this compound (dissolved in DMSO) to the desired final concentrations. Include a DMSO-only control.

-

Pre-incubate the mixture for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-phospho-IRE1α antibody to detect the level of autophosphorylation.

-

Visualize the bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the IC₅₀ of this compound.

XBP1 Splicing Assay (Real-Time RT-PCR)

This protocol quantifies the effect of this compound on IRE1α-mediated XBP1 mRNA splicing.

Materials:

-

Cells of interest (e.g., HeLa, HEK293T)

-

ER stress inducer (e.g., tunicamycin, thapsigargin)

-

This compound (various concentrations)

-

RNA extraction kit

-

Reverse transcription kit

-

Real-time PCR instrument and reagents (e.g., SYBR Green)

-

Primers specific for spliced XBP1 (XBP1s) and a housekeeping gene (e.g., GAPDH, ACTB)

Primer Design for human XBP1s:

-

Forward: 5'-TGCTGAGTCCGCAGCAGGTG-3'

-

Reverse: 5'-GCTGGCAGGCTCTGGGGAAG-3'

Procedure:

-

Seed cells in appropriate culture plates.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Induce ER stress by adding an ER stress inducer (e.g., 1 µg/mL tunicamycin for 4-6 hours).

-

Harvest the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Perform real-time PCR using primers for XBP1s and a housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative expression of XBP1s mRNA.

References

- 1. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | IRE1 | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Specificity of Kira6 for IRE1α Kinase Inhibition

This technical guide provides a comprehensive overview of this compound, a potent small-molecule inhibitor of inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response (UPR). This document details its mechanism of action, specificity, quantitative inhibitory data, and the experimental protocols used for its characterization, with a focus on its off-target effects.

Introduction: The Unfolded Protein Response and IRE1α

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Various physiological and pathological conditions can disrupt its function, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1][2] The UPR is mediated by three primary ER-transmembrane sensors: IRE1α, PERK, and ATF6.[1][3]

IRE1α is the most conserved branch of the UPR and is a type I transmembrane protein possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain.[1][4] Upon ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from IRE1α, leading to its oligomerization and trans-autophosphorylation.[3][4] This phosphorylation event activates the RNase domain, which then performs an unconventional splicing of the X-box binding protein 1 (XBP1) mRNA.[3][5] The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in restoring ER homeostasis.[4][5] However, under chronic or excessive ER stress, hyperactivated IRE1α can lead to apoptosis through a process known as Regulated IRE1-Dependent Decay (RIDD), where it degrades various ER-localized mRNAs.[3][5][6]

Given its central role in cell fate decisions under ER stress, IRE1α has emerged as a significant therapeutic target for diseases associated with protein misfolding, including metabolic disorders, neurodegenerative diseases, and cancer.[4]

This compound: Mechanism of Action

This compound is an ATP-competitive, Type II kinase inhibitor designed to modulate IRE1α activity.[7][8] It functions as a "Kinase-Inhibiting RNase Attenuator" (KIRA). Its mechanism involves binding to the ATP-binding pocket of the IRE1α kinase domain, which stabilizes an inactive conformation.[6][9] This action allosterically inhibits the RNase activity by preventing the necessary oligomerization and autophosphorylation required for its function.[6][8][9] By attenuating the hyperactivation of the RNase domain, this compound aims to preserve cell viability during ER stress.[6][10]

Quantitative Data: Potency and Specificity of this compound

While developed as a specific IRE1α inhibitor, subsequent studies have revealed that this compound interacts with other kinases, indicating a broader specificity profile than initially reported. The following tables summarize the quantitative data on this compound's inhibitory activity against its primary target and identified off-targets.

| Target | Assay Type | Value | Reference |

| IRE1α | Kinase Activity | IC50 = 0.6 µM | [8] |

| p38 MAPK | Kinase Activity | IC50 ≈ 1 µM | [11] |

| KIT | Direct Binding | Kd = 10.8 ± 2.9 µM | [12] |

| GSK2606414 (for comparison on KIT) | Direct Binding | Kd = 664 ± 294 nM | [12][13] |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Recent research has also identified HSP60, LYN, and FYN as off-target effectors of this compound, although specific quantitative binding or inhibitory data for these interactions are not as clearly defined in the provided literature.[14][15] The anti-inflammatory effects of this compound, particularly the suppression of NF-κB and AP-1 pathways, have been shown to occur independently of IRE1α, pointing to these off-targets.[9][14]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions is crucial for understanding this compound's function and specificity. The following diagrams were generated using the Graphviz DOT language to illustrate key pathways and processes.

Caption: The IRE1α branch of the Unfolded Protein Response (UPR).

Caption: Mechanism of this compound inhibition of IRE1α activation.

Caption: Known off-target pathways affected by this compound.

Experimental Protocols

The characterization of this compound's specificity relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay is used to determine the IC50 value of an inhibitor against a purified kinase.

Objective: To quantify the concentration of this compound required to inhibit 50% of IRE1α (or other kinase) activity.

Materials:

-

Recombinant human IRE1α kinase domain.

-

Kinase substrate (e.g., a generic peptide substrate or specific protein like p38).

-

ATP (often radiolabeled [γ-³²P]ATP or used in a system that detects ADP production).

-

This compound at various concentrations.

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

Microplate reader for luminescence or radioactivity detection.

Methodology:

-

Preparation: Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Reaction Setup: In a 96-well plate, add the recombinant kinase and the kinase substrate to each well.

-

Inhibitor Addition: Add the diluted this compound or vehicle (DMSO) to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at 30°C or 37°C for a specified time (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction. If using the ADP-Glo™ assay, add the ADP-Glo™ reagent to convert the ADP generated to ATP. Then, add the Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction.[11]

-

Data Analysis: Measure luminescence using a plate reader. Plot the percent kinase activity against the logarithm of this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify and quantify the engagement of a drug with its target protein in a cellular environment.[16][17] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[18]

Objective: To confirm that this compound binds to IRE1α within intact cells.

Materials:

-

Cultured cells expressing the target protein (e.g., INS-1 cells).

-

This compound and vehicle control (DMSO).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Equipment for heating (PCR thermocycler), cell lysis (e.g., freeze-thaw cycles), and protein quantification (Western blot or mass spectrometry).

Methodology:

-

Cell Treatment: Treat cultured cells with either this compound at a desired concentration or vehicle (DMSO) for a specific duration (e.g., 1 hour).

-

Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermocycler.[19]

-

Cell Lysis: Lyse the heated cells by repeated freeze-thaw cycles or other suitable methods.[19]

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[16][19]

-

Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble IRE1α at each temperature using quantitative Western blotting with an anti-IRE1α antibody.

-

Data Interpretation: A positive result is indicated by a shift in the melting curve to higher temperatures for the this compound-treated samples compared to the vehicle control, signifying that this compound binding stabilized the IRE1α protein.[17]

Western Blotting for Phosphorylation Status

This technique is used to assess the functional outcome of kinase inhibition by measuring the phosphorylation level of the target protein or its downstream substrates.

Objective: To determine if this compound inhibits the autophosphorylation of IRE1α and the phosphorylation of downstream targets like JNK.

Materials:

-

Cells treated with an ER stress inducer (e.g., thapsigargin or tunicamycin) in the presence or absence of this compound.

-

RIPA or similar lysis buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and blotting apparatus.

-

PVDF or nitrocellulose membranes.

-

Primary antibodies (e.g., anti-phospho-IRE1α, anti-total-IRE1α, anti-phospho-JNK).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Methodology:

-

Sample Preparation: Lyse the treated cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein in this compound-treated samples indicates successful inhibition.

Discussion: The Importance of Off-Target Effects

While this compound is a potent inhibitor of IRE1α, a growing body of evidence demonstrates significant off-target activities that are crucial for researchers to consider.[9][11][14][15] Studies using IRE1α-knockout cells have conclusively shown that this compound can exert anti-inflammatory effects, such as inhibiting CXCL8 production, through an IRE1α-independent mechanism.[9][14]

One major off-target is the cytosolic chaperone HSP60 , which appears to mediate the inhibitory effect of this compound on the IKK-NF-κB signaling pathway.[14] Additionally, this compound has been shown to inhibit the p38 and ERK MAPK pathways , which are involved in the production of inflammatory lipid mediators like leukotrienes.[11] The IC50 for p38 inhibition is approximately 1 µM, which is within the concentration range often used to target IRE1α in cellular assays.[11] Other identified off-targets include the tyrosine kinases KIT, LYN, and FYN .[12][15]

These findings have critical implications:

-

Therapeutic Development: The polypharmacology of this compound could be either beneficial or detrimental. While off-target effects on inflammatory pathways might be therapeutically advantageous in some contexts, they could also lead to unforeseen side effects.

Conclusion

This compound is a valuable chemical probe for studying the IRE1α branch of the UPR. It effectively inhibits IRE1α kinase activity with an IC50 of 0.6 µM, thereby attenuating its RNase function and promoting cell survival under certain ER stress conditions.[7][8] However, this guide highlights that this compound is not a perfectly specific inhibitor. It possesses significant off-target activity against several other kinases and signaling proteins, including p38 MAPK and HSP60, at concentrations relevant for cellular studies.[11][14]

Therefore, professionals using this compound must exercise caution in interpreting their results. It is imperative to employ rigorous controls, such as genetic validation, to dissect the effects stemming from IRE1α inhibition versus those from its off-target interactions. Acknowledging this specificity profile is essential for the accurate advancement of research and the potential development of more selective IRE1α inhibitors for therapeutic use.

References

- 1. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IRE1: Sensors in the Unfolded Protein Response (UPR) Pathway | Bio-Techne [bio-techne.com]

- 6. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. biorxiv.org [biorxiv.org]

- 10. escholarship.org [escholarship.org]

- 11. The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The unfolded protein response modulators GSK2606414 and this compound are potent KIT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1α kinase inhibitor this compound through HSP60 targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound is an Effective and Versatile Mast Cell Inhibitor of IgE-mediated Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

A Preclinical Technical Guide to KIRA6: Therapeutic Potential and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of KIRA6, a potent and selective inhibitor of the unfolded protein response (UPR) sensor, inositol-requiring enzyme 1α (IRE1α). This document summarizes key preclinical findings, details experimental methodologies, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers in drug discovery and development.

Core Mechanism of Action and Therapeutic Rationale

Endoplasmic reticulum (ER) stress, an accumulation of unfolded or misfolded proteins, activates the UPR, a critical cellular signaling network. IRE1α is a key transducer of the UPR, possessing both kinase and endoribonuclease (RNase) activity.[1] Chronic ER stress and sustained IRE1α activation are implicated in a range of pathologies, including metabolic diseases, neurodegenerative disorders, and cancer.[2]

This compound is an ATP-competitive IRE1α kinase inhibitor that allosterically prevents its oligomerization and subsequent RNase activation.[3] By modulating IRE1α activity, this compound aims to mitigate the detrimental effects of chronic ER stress and promote cell survival and function.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay | IC50 | Cell Line/System | Reference |

| IRE1α Kinase | Kinase Activity Assay | 0.6 µM | In vitro | [3][5] |

| p38 Kinase | Kinase Activity Assay | ~1 µM | In vitro | [6][7] |

| cys-LT Production | ELISA | 89 nM (LPS/fMLP) | MM6 cells | [6] |

| cys-LT Production | ELISA | 112 nM (Thapsigargin) | MM6 cells | [6] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Animal Model | Disease | Dosing | Key Outcomes | Reference |

| Akita Diabetic Mice | Diabetes | 5 mg/kg, systemic | Preserved pancreatic β-cells, increased insulin, reduced hyperglycemia | [3] |

| Rat Models | ER Stress-Induced Retinal Degeneration | 20 µg/ml, intravitreal | Preserved photoreceptor functional viability | [3][4] |

| BALB/c Mice | Pharmacokinetics | 10 mg/kg, i.p. | Cmax: 3.3 µM, t1/2: 3.90 hours, AUC0-24h: 14.3 µM*h | [5] |

| Fortilin KO p53 KO Mice | Cardiomyopathy | Not specified | Significantly longer lifespan | [8] |

Table 3: Off-Target Binding and Activity of this compound

| Off-Target | Assay | Kd/Effect | Reference |

| HSP60 | Affinity-based Probe Pulldown | Direct Binding | [9][10] |

| p38 | Kinase Inhibition | IC50 ≈ 1 µM | [6][7] |

| ERK | Inhibition of Phosphorylation | Dose-dependent | [6] |

| LYN, FYN, KIT | Homology Modeling and MD Simulations | Strong binding to inactive states | [11] |

| KIT | Direct Binding Assay | Kd = 10.8 ± 2.9 µM | [12] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes modulated by this compound is crucial for a comprehensive understanding of its effects. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Caption: The IRE1α signaling pathway under ER stress and its inhibition by this compound.

Caption: Known off-target signaling pathways modulated by this compound.

Caption: A generalized experimental workflow for evaluating the efficacy of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in preclinical studies of this compound.

1. In Vitro IRE1α Kinase Inhibition Assay

-

Objective: To determine the IC50 of this compound for IRE1α kinase activity.

-

Materials: Recombinant human IRE1α protein, ATP, kinase buffer, substrate peptide, this compound, DMSO, phosphospecific antibody or ADP-Glo™ Kinase Assay kit.

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microplate, combine recombinant IRE1α with the kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate.

-

Initiate the kinase reaction by adding ATP and the substrate peptide.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure kinase activity. This can be done by quantifying the amount of phosphorylated substrate using a phosphospecific antibody in an ELISA format or by measuring ADP production using a luminescent assay like ADP-Glo™.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

2. XBP1 mRNA Splicing Assay in Cultured Cells

-

Objective: To assess the effect of this compound on IRE1α RNase activity in a cellular context.

-

Materials: Cultured cells (e.g., INS-1, HEK293), ER stress inducer (e.g., tunicamycin or thapsigargin), this compound, RNA extraction kit, reverse transcriptase, PCR reagents, primers specific for spliced (XBP1s) and unspliced (XBP1u) XBP1 mRNA, agarose gel or qPCR system.

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Induce ER stress by adding tunicamycin or thapsigargin and incubate for an appropriate time (e.g., 4-6 hours).

-

Isolate total RNA from the cells.

-

Perform reverse transcription to synthesize cDNA.

-

Amplify XBP1 cDNA using PCR with primers that can distinguish between the spliced and unspliced forms.

-

Analyze the PCR products by agarose gel electrophoresis or quantify the levels of XBP1s and XBP1u mRNA using qPCR.

-

A reduction in the XBP1s/XBP1u ratio in this compound-treated cells compared to the ER stress-induced control indicates inhibition of IRE1α RNase activity.

-

3. In Vivo Efficacy Study in a Rodent Model of Retinal Degeneration

-

Objective: To evaluate the therapeutic potential of this compound in preserving photoreceptor function in vivo.

-

Materials: Rat model of ER stress-induced retinal degeneration, this compound formulated for intravitreal injection, vehicle control, electroretinography (ERG) equipment, histology reagents.

-

Procedure:

-

Induce retinal degeneration in the animal model.

-

Administer this compound (e.g., 20 µg/ml) or vehicle via intravitreal injection.

-

At specified time points post-injection, assess retinal function using ERG. The amplitudes of the a- and b-waves are key indicators of photoreceptor and bipolar cell function, respectively.

-

At the end of the study, euthanize the animals and enucleate the eyes.

-

Fix, section, and stain the retinal tissue (e.g., with H&E) to assess the morphology and thickness of the outer nuclear layer, which contains the photoreceptor cell bodies.

-

Compare the ERG responses and retinal histology between the this compound-treated and vehicle-treated groups to determine the protective effect of the compound.

-

Discussion of Off-Target Effects

Recent studies have revealed that this compound interacts with several other proteins, which may contribute to its overall biological activity and potential side effects.[6][9][11][12][13] Notably, this compound has been shown to bind to and inhibit HSP60, leading to a reduction in NF-κB-driven inflammation, independent of its effect on IRE1α.[9][10] Additionally, this compound can inhibit the p38 and ERK MAPK pathways, which are involved in inflammation and other cellular processes.[6] In the context of allergic responses, this compound has been found to inhibit the tyrosine kinases LYN and FYN, thereby suppressing mast cell activation.[11][13] These off-target activities should be carefully considered when interpreting preclinical data and designing future studies.

Conclusion

This compound is a valuable research tool for investigating the roles of IRE1α in health and disease. Preclinical studies have demonstrated its therapeutic potential in models of diabetes and retinal degeneration. However, the growing body of evidence for its off-target effects on key signaling molecules such as HSP60, p38, and LYN/FYN kinases necessitates a nuanced interpretation of its biological activities. Future research should aim to dissect the relative contributions of its on-target and off-target effects to its therapeutic efficacy and to develop more specific IRE1α inhibitors. This technical guide provides a solid foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic promise of targeting the IRE1α pathway.

References

- 1. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. escholarship.org [escholarship.org]

- 5. selleckchem.com [selleckchem.com]

- 6. The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. The IRE1 Inhibitor this compound Curtails The Inflammatory Trait Of Immunogenic Anticancer Treatments By Targeting Hsp60 Independent Of IRE1 | bioRxiv [biorxiv.org]

- 10. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1 alpha kinase inhibitor this compound through HSP60 targeting [biblio.ugent.be]

- 11. This compound is an Effective and Versatile Mast Cell Inhibitor of IgE-mediated Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Off-Target Effects of Kira6 on HSP60

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the off-target interaction between the IRE1α kinase inhibitor, Kira6, and the molecular chaperone HSP60. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of this unintended interaction.

Executive Summary

This compound is a well-characterized allosteric inhibitor of inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response (UPR).[1][2][3] While potent in its modulation of the IRE1α pathway, recent evidence has revealed a significant off-target effect of this compound on Heat Shock Protein 60 (HSP60).[4][5][6][7][8] This interaction is independent of IRE1α and leads to the curtailment of pro-inflammatory signaling pathways, specifically by inhibiting the IKK-driven NF-κB pathway.[5][8] This guide will explore the experimental evidence for this off-target effect, providing researchers with the necessary data and methodologies to investigate and consider this phenomenon in their own studies.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding this compound's activity on its intended target, IRE1α, and its off-target, HSP60, as well as other kinases.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | IRE1α | Kinase Activity | 0.6 µM | [1][2] |

| This compound | p38 | Kinase Activity | 1 µM | [9] |

Note: A direct IC50 value for this compound on HSP60 is not currently available in the reviewed literature. The interaction has been characterized through functional assays and binding studies.

| Compound | Off-Target | Observed Effect | Experimental Context | Reference |

| This compound | Cytosolic HSP60 | Direct binding and inhibition of pro-inflammatory signaling | A375 human melanoma cells | [4][5] |

| This compound | p38/ERK | Inhibition of phosphorylation | MM6 cells | [9] |

Signaling Pathways

Under endoplasmic reticulum (ER) stress, the accumulation of unfolded proteins leads to the activation of IRE1α.[10][11][12][13][14] This involves the oligomerization and autophosphorylation of IRE1α, activating its RNase domain. The primary function of this RNase activity is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[10][11] Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[11] this compound, as a kinase-inhibiting RNase attenuator (KIRA), binds to the ATP-binding site of the IRE1α kinase domain, allosterically inhibiting its RNase activity and preventing the splicing of XBP1.[2][15]

Caption: On-target signaling pathway of this compound on IRE1α.

Recent findings indicate that this compound directly interacts with cytosolic HSP60.[4][5] This interaction is independent of IRE1α and has been shown to inhibit the activation of the NF-κB pathway.[4][5] In response to certain immunogenic treatments, HSP60 is implicated in the activation of the IKK complex, which in turn phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus.[5][8] Nuclear NF-κB then drives the transcription of pro-inflammatory cytokines and chemokines, such as CXCL8.[4][16] this compound, by binding to HSP60, disrupts this signaling cascade, resulting in a blunted inflammatory response.[4][5][8]

Caption: Off-target signaling pathway of this compound via HSP60.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the off-target effects of this compound on HSP60.

This protocol is adapted from the methodology used to identify HSP60 as a this compound off-target.[4][5]

-

Synthesis of a Clickable Photoaffinity Probe:

-

Synthesize a modified version of this compound containing a photo-reactive group (e.g., a diazirine) and a clickable handle (e.g., an alkyne). This will be the this compound Affinity-Based Probe (this compound-AfBP).

-

-

Cell Culture and Treatment:

-

Culture A375 human melanoma cells (or other relevant cell lines) to 80-90% confluency.

-

Treat cells with the this compound-AfBP at a concentration of 1 µM for 4 hours.

-

-

Photo-Crosslinking:

-

Expose the cells to UV light (365 nm) for 15 minutes on ice to covalently link the this compound-AfBP to its binding partners.

-

-

Cell Lysis and Click Chemistry:

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Perform a click chemistry reaction by adding a biotin-azide conjugate to the cell lysate. This will attach a biotin tag to the this compound-AfBP-bound proteins.

-

-

Enrichment of Biotinylated Proteins:

-

Incubate the lysate with streptavidin-coated magnetic beads to pull down the biotinylated protein complexes.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

On-Bead Digestion and Mass Spectrometry:

-

Perform an on-bead tryptic digestion of the captured proteins.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify the proteins that were specifically pulled down with the this compound-AfBP compared to control conditions (e.g., no probe or competition with excess unmodified this compound). HSP60 should be identified as a top candidate.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Kinase Photoaffinity Labeling Reveals Low Selectivity Profile of the IRE1 Targeting Imidazopyrazine-Based this compound Inhibitor [acs.figshare.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1α kinase inhibitor this compound through HSP60 targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The IRE1α Inhibitor this compound Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IRE1/XBP1 and endoplasmic reticulum signaling — from basic to translational research for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IRE1: Sensors in the Unfolded Protein Response (UPR) Pathway | Bio-Techne [bio-techne.com]

- 12. researchgate.net [researchgate.net]

- 13. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Kira6

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Kira6, a potent IRE1α kinase inhibitor, in in vivo research settings. These guidelines are intended to assist in the design and execution of experiments to investigate the role of the endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) in various disease models.

Mechanism of Action

This compound is a selective, ATP-competitive inhibitor of inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the UPR.[1][2][3] Under ER stress, IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s, which upregulates genes involved in restoring ER homeostasis. This compound binds to the kinase domain of IRE1α, allosterically inhibiting its RNase activity and preventing the splicing of XBP1 mRNA.[2] By attenuating this branch of the UPR, this compound can mitigate chronic ER stress-induced apoptosis. Some studies also indicate that this compound may have broader effects, potentially influencing other signaling pathways such as p38, ERK, and NF-κB, in some cases through an off-target interaction with HSP60.[4]

Data Summary

Recommended Dosages for In Vivo Studies

The following table provides a summary of this compound dosages used in various preclinical animal models.

| Animal Model | Dosage | Administration Route | Vehicle | Treatment Duration | Reference |

| Mouse | |||||

| Akita Diabetic Mice | 5 mg/kg | Intraperitoneal (i.p.) | 3% Ethanol: 7% Tween-80: 90% Saline | 18 - 37 days | [3][5][6] |

| BALB/c Mice | 10 mg/kg | Intraperitoneal (i.p.) | Not specified in all sources | Single dose (for PK) | [1][7][8] |

| Rat | |||||

| Retinal Degeneration Model | 10 µM (final vitreal conc.) | Intravitreal | DMSO | Single or repeated injections | [2][8] |

Pharmacokinetic Profile of this compound in Mice

Pharmacokinetic data for this compound following a single 10 mg/kg intraperitoneal injection in BALB/c mice are summarized below.

| Parameter | Value | Unit | Reference |

| Cmax (Maximum Plasma Concentration) | 3.3 | µM | [1][7][8] |

| t1/2 (Half-life) | 3.90 | hours | [1][7][8] |

| AUC0-24h (Area Under the Curve) | 14.3 | µM·h | [1][7][8] |

Experimental Protocols

Protocol 1: Systemic Administration of this compound in a Mouse Model of Diabetes

Objective: To assess the therapeutic potential of this compound in preserving pancreatic β-cell function and reducing hyperglycemia in a diabetic mouse model.

Materials:

-

This compound

-

Vehicle solution: 3% Ethanol, 7% Tween-80, 90% Saline

-

Sterile syringes and needles (27-30 gauge)

-

Ins2Akita mice or other suitable diabetic model

Procedure:

-

Preparation of Dosing Solution:

-

Aseptically prepare a 2 mg/mL stock solution of this compound in the recommended vehicle.[2]

-

Ensure complete dissolution; gentle warming or sonication may be applied.

-

It is recommended to prepare the dosing solution fresh daily.

-

-

Dosing Regimen:

-

Monitoring and Endpoint Analysis:

-

Regularly monitor animal health, body weight, and food/water intake.

-

Measure non-fasting or fasting blood glucose levels at regular intervals.

-

At the end of the study, collect blood samples for plasma insulin and C-peptide analysis.

-

Harvest pancreata for histological analysis of β-cell mass and islet integrity.

-

Protocol 2: Local Administration of this compound in a Rat Model of Retinal Degeneration

Objective: To evaluate the neuroprotective effects of this compound on photoreceptor cells in a rat model of ER stress-induced retinal degeneration.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline

-

Hamilton syringe with a 33-gauge needle

-

Anesthesia and topical proparacaine

-

Rat model of retinal degeneration (e.g., P23H transgenic rats)

Procedure:

-

Preparation of Dosing Solution:

-

Dosing Regimen:

-